1,7-dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
6,12-dimethyl-N-(3-morpholin-4-ylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-14-4-5-17-22-18-15(20(27)25(17)13-14)12-16(23(18)2)19(26)21-6-3-7-24-8-10-28-11-9-24/h4-5,12-13H,3,6-11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOSKVPBJBKZIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCCCN4CCOCC4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the morpholinopropyl group and the carboxamide functionality. Key steps include:
Cyclization: Formation of the pyrrolopyrimidine core through cyclization reactions involving appropriate precursors.
Substitution: Introduction of the dimethyl groups at specific positions on the core structure.
Functional Group Modification: Attachment of the morpholinopropyl group and the carboxamide moiety through nucleophilic substitution and amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Example Reaction Pathway:
Cross-Coupling Reactions
The carboxamide and morpholinopropyl groups provide sites for further derivatization via:
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Buchwald-Hartwig Amination : Introduction of aryl/alkyl amines at the C-4 position using Pd catalysts (e.g., Pd(PPh₃)₄, Cs₂CO₃) .
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Suzuki-Miyaura Coupling : Functionalization of halogenated analogs (if present) with boronic acids .
Reactivity Table:
| Position | Reaction Type | Catalysts/Conditions | Example Product |
|---|---|---|---|
| C-4 | Ullmann coupling | CuI, 1,10-phenanthroline, DMF, 110°C | Aryl/heteroaryl substitution |
| Carboxamide | Nucleophilic substitution | H₂N-R, DCC, CH₂Cl₂ | Secondary/tertiary amide derivatives |
Ring Modification Reactions
The dihydropyrido-pyrrolo-pyrimidine system undergoes:
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Oxidation : Conversion of dihydro (1,4-dihydro) to fully aromatic pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine using DDQ or MnO₂ .
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Reduction : Hydrogenation of the pyrimidine ring with H₂/Pd-C to yield tetracyclic amines .
Acid-Base Reactivity
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Carboxamide Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the carboxamide group hydrolyzes to a carboxylic acid, altering solubility and binding properties .
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Morpholinopropyl Deprotonation : The morpholine nitrogen (pKa ~7.4) participates in pH-dependent protonation, affecting bioavailability .
Biological Activity-Driven Modifications
Though not directly studied for this compound, related derivatives show:
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Kinase Inhibition : Structural analogs inhibit EGFR and VEGFR via hydrogen bonding with the carboxamide and pyrimidine N-atoms .
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Antimicrobial Activity : Biginelli-like derivatives exhibit MIC values against S. aureus and E. coli (MIC = 0.58–2.14 × 10⁻² μM/mL) .
Key Challenges and Opportunities
Scientific Research Applications
Antiviral Activity
One of the most significant applications of this compound is its potential as an antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. Research has demonstrated that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines exhibit strong inhibitory effects on the main protease (M) of SARS-CoV-2.
Key Findings:
- In vitro Assays : A study evaluated several derivatives for their ability to inhibit viral growth in Vero cells. Compounds derived from this scaffold showed over 90% inhibition at specific concentrations without significant cytotoxic effects .
- Molecular Docking Studies : Computational studies indicated that these compounds interact favorably with the binding pocket of M, suggesting a mechanism for their antiviral activity .
- Promising Candidates : Specifically, compounds 25 and 29 were highlighted for their low IC values, indicating potent activity against the viral protease .
Enzyme Inhibition
Beyond antiviral applications, this compound has also been investigated for its role as an inhibitor of various enzymes.
Enzyme Targets:
- JAK Inhibitors : The compound has been noted for its efficacy against Janus kinases (JAKs), which are critical in various signaling pathways associated with inflammation and immune responses. This positions it as a potential alternative to traditional steroid treatments .
Case Study 1: SARS-CoV-2 Inhibition
In a study focused on the design and synthesis of novel pyridopyrrolopyrimidine derivatives, researchers synthesized compounds that were tested against SARS-CoV-2 M. Compound 29 exhibited an IC value of 3.22 µM, significantly lower than that of the reference control GC-376 . This demonstrates its potential as a therapeutic candidate for COVID-19 management.
Case Study 2: JAK Inhibition
Another investigation into the structural properties and biological activities of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines revealed their effectiveness in inhibiting JAK enzymes. The study suggested that these compounds could modulate immune responses and reduce inflammation without the side effects associated with steroids .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1,7-dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For instance, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Key Observations :
- Substituent Diversity: Position 2 carboxamide substituents vary widely, including alkyl (e.g., morpholinopropyl), aryl (e.g., fluorophenyl), and benzyl groups. These modifications influence solubility, bioavailability, and target interactions.
- Core Methylation : Methyl groups at positions 1, 7, or 9 affect steric and electronic properties. For instance, 1,7-dimethyl substitution (target compound) vs. 1,9-dimethyl () alters the spatial arrangement of the fused ring system .
Physicochemical and Computational Properties
Comparative Physicochemical Data
Insights :
- The morpholinopropyl group in the target compound enhances polarity and water solubility compared to lipophilic substituents like 3-fluorophenyl .
Biological Activity
1,7-Dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound belonging to the class of pyrido-pyrrolo-pyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and virology. The structural complexity of this compound suggests a multifaceted mechanism of action, which warrants a detailed exploration of its biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Chemical Structure (Image source: PubChem)
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrido-pyrrolo-pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : The compound has shown potent growth inhibition in pancreatic carcinoma (CFPAC-1) cells with an IC50 value of 0.79 µM. This suggests that structural modifications in pyrido-pyrrolo-pyrimidines can enhance their cytotoxicity against tumor cells while minimizing effects on normal cells .
- Mechanism of Action : The antiproliferative activity is often associated with the induction of apoptosis and primary necrosis in cancer cells. This mechanism is crucial for developing effective cancer therapies .
Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for its antiviral potential:
- COVID-19 Inhibition : A series of pyrido-pyrrolo-pyrimidine derivatives were synthesized and tested against the SARS-CoV-2 main protease (Mpro). Results indicated that several derivatives exhibited over 90% inhibition of viral growth at low concentrations with minimal cytotoxic effects on Vero cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural variations:
- Morpholine Substituents : The presence of morpholine groups enhances solubility and bioavailability, which are critical for therapeutic efficacy.
- Methyl Substituents : Methyl groups at positions 1 and 7 have been shown to play a role in modulating the compound's interaction with biological targets, thereby influencing its potency .
Case Study 1: Antiproliferative Effects
A study conducted on various derivatives including the target compound revealed that modifications at the N5 position could lead to decreased toxicity while retaining antiproliferative properties. The study highlighted that halogenated versions exhibited enhanced activity against specific cancer cell lines .
Case Study 2: Antiviral Efficacy
In a separate investigation focused on antiviral activities, compounds similar to this compound were tested against multiple viral strains. Results indicated significant inhibition rates and suggested potential as broad-spectrum antiviral agents .
Data Summary Table
| Activity Type | Cell Line/Target | IC50/Effectiveness | Notes |
|---|---|---|---|
| Anticancer | CFPAC-1 | 0.79 µM | Induces apoptosis and necrosis |
| Antiviral | SARS-CoV-2 Mpro | >90% inhibition | Minimal cytotoxicity on Vero cells |
| Structure Variants | Various derivatives | Varies | SAR indicates potential for enhanced efficacy |
Q & A
Q. What are the established synthetic routes for 1,7-dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?
Methodological Answer: The compound is synthesized via a multi-step procedure involving cyclocondensation, alkylation, and carboxamide coupling. Key steps include:
- Cyclocondensation : Formation of the pyrido-pyrrolo-pyrimidine core using precursors like 1,2-diaminopyridine and β-keto esters under acidic conditions .
- Alkylation : Introduction of methyl groups at positions 1 and 7 using iodomethane or dimethyl sulfate in DMF with K₂CO₃ as a base .
- Carboxamide Coupling : Reaction with 3-morpholinopropylamine via EDCI/HOBt-mediated coupling in DCM .
Q. Table 1: Representative Synthetic Parameters
Q. How is the structural integrity of the compound validated?
Methodological Answer: Structural validation employs:
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., methyl groups at δ 2.35–3.78 ppm, morpholine protons at δ 3.40–3.70 ppm) .
- Mass Spectrometry : HRMS (e.g., [M+H]+ 585.2016 for related pyrrolo[2,3-d]pyrimidines) ensures molecular formula accuracy .
- Elemental Analysis : Combustion analysis verifies C, H, N content (e.g., C 60.66%, H 4.27%, N 16.30% ).
Q. What methods assess the compound’s purity for biological testing?
Methodological Answer:
- HPLC : Reverse-phase C18 column (MeCN/H₂O gradient) with UV detection at 254 nm; purity >95% required .
- TLC : Silica gel plates (ethyl acetate/hexane) to monitor reaction progress .
- Melting Point : Sharp mp range (e.g., 243–245°C) indicates crystallinity and purity .
Advanced Research Questions
Q. How does the compound interact with kinase targets like CDK9?
Methodological Answer: Mechanistic studies involve:
- Kinase Assays : Radioactive -ATP transfer assays to measure IC₅₀ values (e.g., IC₅₀ = 0.28 µM for CDK9 inhibition) .
- Molecular Docking : Autodock Vina predicts binding to CDK9’s ATP pocket (binding energy ≤ -9.5 kcal/mol) .
- Cell-Based Validation : Western blotting for phospho-RNA polymerase II (Ser2) downregulation in pancreatic cancer cells .
Q. Table 2: Key Biological Data
Q. How can synthetic yields be optimized for scale-up?
Methodological Answer: Yield optimization strategies include:
Q. How to resolve contradictions in spectroscopic data?
Methodological Answer: Contradictions (e.g., NMR splitting patterns) are addressed by:
Q. What in silico models predict ADMET properties?
Methodological Answer:
Q. How to design structure-activity relationship (SAR) studies?
Methodological Answer: SAR strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
